
3-(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylpropanenitrile is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with bromine, ethyl, and methyl groups, along with a sulfanylpropanenitrile moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylpropanenitrile typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The bromination of the quinoline core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
The sulfanylpropanenitrile moiety can be attached via a nucleophilic substitution reaction. This involves the reaction of a suitable thiol with a halogenated propanenitrile under basic conditions. The final step involves coupling the substituted quinoline with the sulfanylpropanenitrile moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted quinoline derivatives
科学研究应用
3-(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylpropanenitrile involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfanylpropanenitrile moiety can interact with enzymes and proteins, inhibiting their activity. The compound’s ability to undergo various chemical modifications allows it to target multiple pathways, making it a versatile molecule in medicinal chemistry.
相似化合物的比较
Similar Compounds
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
- 6-Bromo-4-methylquinolin-2-amine
- [(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid
Uniqueness
3-(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylpropanenitrile is unique due to its specific substitution pattern and the presence of the sulfanylpropanenitrile moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C15H15BrN2S |
|---|---|
分子量 |
335.3 g/mol |
IUPAC 名称 |
3-(6-bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C15H15BrN2S/c1-3-12-10(2)18-14-6-5-11(16)9-13(14)15(12)19-8-4-7-17/h5-6,9H,3-4,8H2,1-2H3 |
InChI 键 |
QBNDDWFCFOOBGM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C2C=CC(=CC2=C1SCCC#N)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


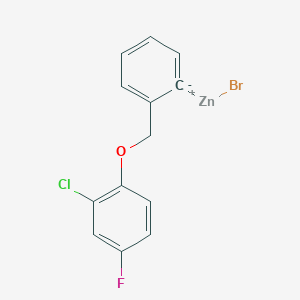

![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)

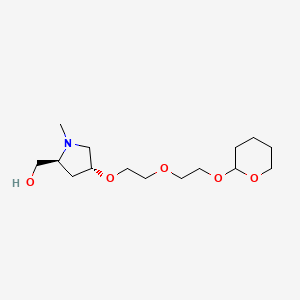

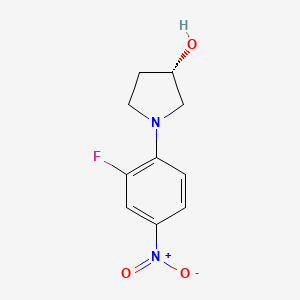

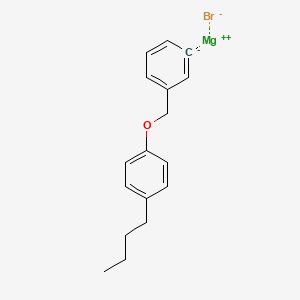
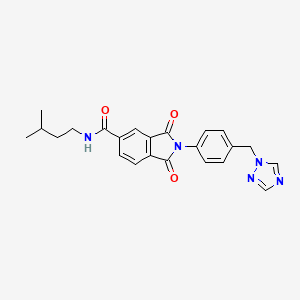
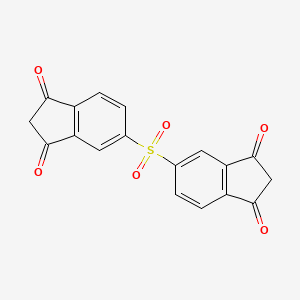
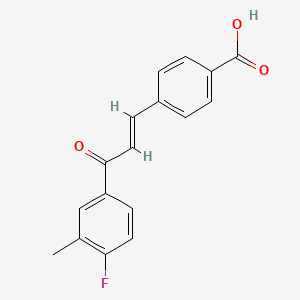
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
